5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine
CAS No.: 1255147-42-2
Cat. No.: VC0113887
Molecular Formula: C5H12Cl2N4S
Molecular Weight: 231.14658
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255147-42-2 |
|---|---|
| Molecular Formula | C5H12Cl2N4S |
| Molecular Weight | 231.14658 |
| IUPAC Name | 5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C5H10N4S/c1-5(2,7)3-8-9-4(6)10-3/h7H2,1-2H3,(H2,6,9) |
| SMILES | CC(C)(C1=NN=C(S1)N)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine (CAS No. 1255147-42-2) is distinguished by its unique molecular architecture featuring a thiadiazole ring with two strategically positioned amino groups. The compound contains a five-membered ring with one sulfur and two nitrogen atoms, with an amino group directly attached to position 2 of the ring and a 2-aminopropan-2-yl substituent at position 5. This specific arrangement contributes to its distinctive chemical behavior and biological interactions.
Physical and Chemical Properties
The compound's key physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1255147-42-2 |
| Molecular Formula | C5H10N4S |
| Molecular Weight | 158.23 g/mol |
| IUPAC Name | 5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine |
| SMILES Notation | CC(C)(C1=NN=C(S1)N)N |
| InChI | InChI=1S/C5H10N4S/c1-5(2,7)3-8-9-4(6)10-3/h7H2,1-2H3,(H2,6,9) |
| Appearance | Crystalline solid |
The presence of amino groups in the structure enhances its reactivity and makes it a promising scaffold for the development of new pharmacologically active compounds . These amino groups can participate in hydrogen bonding, increasing the compound's ability to interact with biological targets and influencing its solubility in various media.
Dihydrochloride Salt Form
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine is also available as a dihydrochloride salt (C5H12Cl2N4S) with a molecular weight of 231.15 g/mol. The salt form may offer advantages in terms of stability, solubility, and bioavailability compared to the free base, which can be beneficial for certain research applications and formulation development.
Synthesis Methods
Specific Synthesis of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine
The synthesis of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. A common approach includes the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic conditions to form the thiadiazole ring. For the preparation of the dihydrochloride salt form, additional steps involve dissolving the base form in hydrochloric acid followed by crystallization of the dihydrochloride salt.
In industrial settings, the production may involve continuous flow reactors to ensure consistent quality and yield, with the use of catalysts and optimized reaction conditions to enhance synthesis efficiency. Purification typically employs recrystallization or chromatography to obtain the desired product with high purity.
Structural Comparison with Related Compounds
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine shares structural similarities with other thiadiazole derivatives but is distinguished by its specific substitution pattern. The table below compares this compound with some structurally related molecules:
| Compound | Structural Difference | CAS Number | Molecular Formula |
|---|---|---|---|
| 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine | Reference compound | 1255147-42-2 | C5H10N4S |
| 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine | Linear propyl chain instead of branched aminopropyl | 182125-23-1 | C5H10N4S |
| 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | Phenol substituent instead of aminopropyl | 85003-78-7 | C8H7N3OS |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Phenyl substituent instead of aminopropyl | (Not specified in sources) | C8H7N3S |
These structural variations significantly influence the chemical properties and biological activities of each compound, despite their shared thiadiazole core .
Biological Activities of 1,3,4-Thiadiazole Derivatives
Antimicrobial Properties
The 1,3,4-thiadiazole heterocyclic scaffold, incorporated into many compounds with varying degrees of antiproliferative activity, has well-known pharmacophore properties . Thiadiazole derivatives, including those similar to 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, have demonstrated significant antimicrobial activity.
Research has shown that certain 1,3,4-thiadiazole derivatives exhibit notable activity against both gram-positive and gram-negative bacteria . For example, compounds A1, A2, and B2 in one study showed significant antibacterial activity against gram-positive bacteria, while compounds A2, A4, and B2 demonstrated high activity against gram-negative bacteria .
The table below summarizes antimicrobial activity patterns observed in related thiadiazole derivatives:
| Bacterial Strain | Thiadiazole Derivative Activity |
|---|---|
| Staphylococcus aureus (Gram+) | Significant to substantial activity |
| Bacillus cereus (Gram+) | Significant activity |
| Escherichia coli (Gram-) | Significant to high activity |
| Pseudomonas aeruginosa (Gram-) | Significant to high activity |
| Aspergillus niger (Fungus) | Substantial activity with certain derivatives |
While these data are from related compounds, they suggest potential antimicrobial applications for 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine that warrant further investigation.
Additional Biological Activities
Thiadiazole derivatives exhibit a remarkable range of biological activities beyond antimicrobial and anticancer properties. These include:
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Antituberculosis activity
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Antiviral properties
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Analgesic effects
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Antidepressant and anxiolytic activity
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Antihypertensive properties
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Anticonvulsant activity
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Anti-inflammatory effects
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Local anesthetic properties
This diversity of biological activities highlights the pharmacological versatility of the thiadiazole scaffold and suggests multiple potential applications for 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine in drug discovery and development.
Mechanism of Action
Molecular Targets and Interactions
The mechanism of action of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine involves specific interactions with molecular targets. The compound can bind to enzymes or receptors, modulating their activity through direct interaction. For example, it may inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways.
The exact molecular targets and affected pathways can vary depending on the specific biological system under investigation. The amino groups in the structure enhance its ability to form hydrogen bonds with target molecules, potentially increasing its binding affinity and specificity.
Structure-Activity Relationships
The biological activities of thiadiazole derivatives are strongly influenced by their substitution patterns. The presence of the amino group at position 2 of the thiadiazole ring enhances reactivity, making 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine a promising scaffold for developing new pharmacologically active compounds .
Research has shown that covalent bonding of biologically active compounds with similar effects but acting through different mechanisms can lead to improved activity and reduced toxicity through synergistic effects . This principle could be applied to the development of novel derivatives based on the 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine scaffold.
Analytical Characterization
The characterization of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine and related thiadiazole derivatives typically employs several analytical techniques:
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Spectroscopic Methods:
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Infrared (IR) Spectroscopy: For identifying functional groups and confirming structure
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Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR for detailed structural elucidation
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Mass Spectrometry (MS): For confirmation of molecular weight and fragmentation pattern analysis
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis
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Thin-Layer Chromatography (TLC): For reaction monitoring and initial purity assessment
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These analytical methods provide comprehensive structural confirmation and purity assessment, which are essential for research applications and quality control in production.
Applications and Future Research Directions
Future Research Directions
Several promising research directions for 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine include:
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Detailed structure-activity relationship studies to optimize biological activity
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Development of hybrid molecules incorporating the 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine scaffold with other bioactive moieties
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Investigation of specific molecular targets and mechanisms of action
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Exploration of more efficient and environmentally friendly synthesis methods
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Development of novel drug delivery systems for thiadiazole-based therapeutics
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